molecular formula C19H20BrNO3 B11356728 5-bromo-3-(2-ethoxy-3-methoxybenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one

5-bromo-3-(2-ethoxy-3-methoxybenzyl)-1-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11356728
M. Wt: 390.3 g/mol
InChI Key: UHEXOGGANCPRLY-UHFFFAOYSA-N
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Description

5-BROMO-3-[(2-ETHOXY-3-METHOXYPHENYL)METHYL]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-3-[(2-ETHOXY-3-METHOXYPHENYL)METHYL]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.

    Reduction: Reduction reactions involve the gain of electrons, decreasing the oxidation state of the compound.

    Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-BROMO-3-[(2-ETHOXY-3-METHOXYPHENYL)METHYL]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-BROMO-3-[(2-ETHOXY-3-METHOXYPHENYL)METHYL]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-BROMO-3-[(2-ETHOXY-3-METHOXYPHENYL)METHYL]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.

Properties

Molecular Formula

C19H20BrNO3

Molecular Weight

390.3 g/mol

IUPAC Name

5-bromo-3-[(2-ethoxy-3-methoxyphenyl)methyl]-1-methyl-3H-indol-2-one

InChI

InChI=1S/C19H20BrNO3/c1-4-24-18-12(6-5-7-17(18)23-3)10-15-14-11-13(20)8-9-16(14)21(2)19(15)22/h5-9,11,15H,4,10H2,1-3H3

InChI Key

UHEXOGGANCPRLY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC=C1OC)CC2C3=C(C=CC(=C3)Br)N(C2=O)C

Origin of Product

United States

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